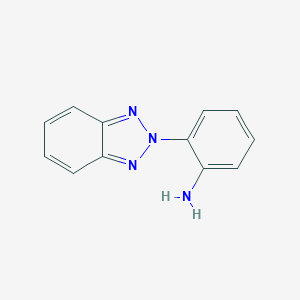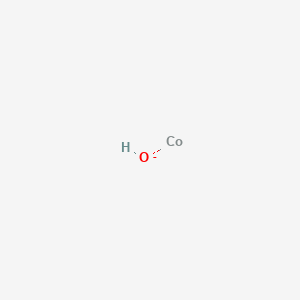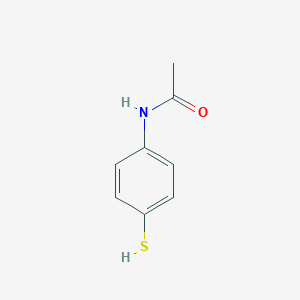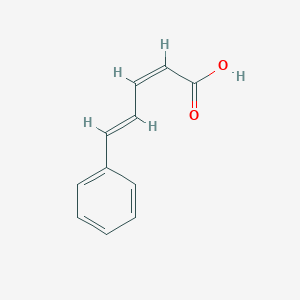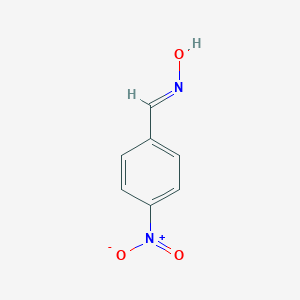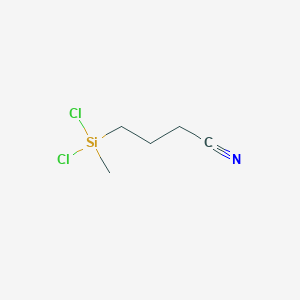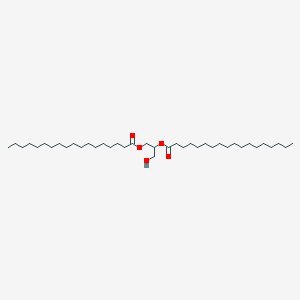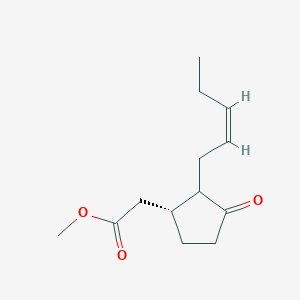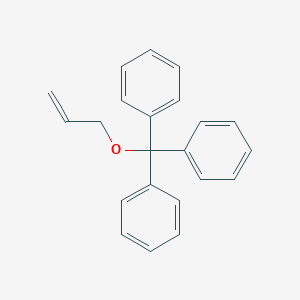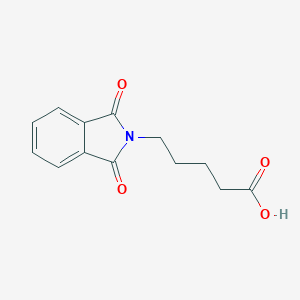
5-Phthalimidopentanoic acid
Übersicht
Beschreibung
5-Phthalimidopentanoic acid, a member of the ω-phthalimidoaliphatic carboxylic acids, is characterized by its unique structure and properties derived from the incorporation of a phthalimide group into a pentanoic acid backbone. This compound, like its analogs, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties due to its potential applications in materials science, medicinal chemistry, and polymer synthesis (Feeder & Jones, 1996).
Synthesis Analysis
The synthesis of 5-Phthalimidopentanoic acid and related compounds involves multi-step processes, starting from basic precursors like phthalic anhydride, progressing through reactions involving esterification, bromination, and acidolysis. The synthesis routes aim to achieve high yields and introduce specific functional groups for further reactions (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
The crystal structure of 5-Phthalimidopentanoic acid reveals that carboxylic acid dimers are formed through hydrogen bonding, showcasing the impact of the phthalimide group on the molecular packing and interactions within the crystal structure. This structural arrangement is crucial for understanding the compound's reactivity and interactions with other molecules (Feeder & Jones, 1996).
Chemical Reactions and Properties
5-Phthalimidopentanoic acid undergoes various chemical reactions, including those involved in the formation of polymers and covalent modifications. The presence of both the phthalimide and carboxylic acid groups allows for diverse chemical manipulations, leading to the synthesis of novel compounds and polymers with unique properties (Mallakpour & Taghavi, 2008).
Physical Properties Analysis
The physical properties of 5-Phthalimidopentanoic acid, including its solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and hydrogen bonding patterns within its structure. These properties are essential for determining the compound's suitability for various applications, including its role as a precursor in polymer synthesis (Feeder & Jones, 1996).
Chemical Properties Analysis
The chemical properties of 5-Phthalimidopentanoic acid, such as its reactivity with different chemical reagents, potential for polymerization, and formation of derivatives, are central to its applications in the synthesis of polymeric materials and bioactive molecules. Its dual functionality, derived from the phthalimide and carboxylic acid groups, offers versatile reactivity patterns for chemical synthesis (Mallakpour & Taghavi, 2008).
Wissenschaftliche Forschungsanwendungen
-
Modified Nucleic Acids
- Field : Biotechnology and Therapeutics .
- Application : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .
- Methods : XNAs provide increased biostability and are now increasingly amenable to in vitro evolution, accelerating lead discovery .
- Results : Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .
-
Phthalimido-Thiazolidine Derivatives
- Field : Medicinal Chemistry .
- Application : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .
- Methods : The compounds were synthesized by two different synthetic routes and tested in vitro .
- Results : The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones, caused irreversibility in cell cycle, inducing arrest in the S phase, and induced necrosis and apoptosis .
-
5-Aminolevulinic Acid (5-ALA)
- Field : Medicine, Agriculture, and other burgeoning fields .
- Application : 5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture and other burgeoning fields . It is used in the treatment of tumors and other diseases . It is also used as an animal feed additive to improve iron status and immune response in livestock .
- Methods : Because of its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention .
- Results : 5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .
-
Phosphonate and Phosphonamidate Analogues of N-Acetylmuramyl-L-alanyl-D-isoglutamine
- Field : Immunology .
- Application : These analogues are potential immunomodulators . They have been synthesized and evaluated biologically in order to obtain new molecules with improved pharmacological properties .
- Methods : The analogues were synthesized by replacing the amide bond between L-alanine and D-glutamic acid with a phosphonamide isostere .
- Results : The synthesized compounds demonstrated immunomodulating activity .
-
Bioprocessing 5-Aminolevulinic Acid
- Field : Genetic and Metabolic Engineering .
- Application : 5-Aminolevulinic acid (5-ALA) is widely used in medicine due to its approval by the US Food and Drug Administration (FDA) for cancer diagnosis and treatment as photodynamic therapy .
- Methods : Biosynthesis of 5-ALA via C4 (also called Shemin pathway) and C5 pathway related to heme biosynthesis in microorganism equipped more advantages . In C4 pathway, 5-ALA is derived from condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase .
- Results : The regulation of different chassis is fine-tuned by applying synthetic biology and boosts 5-ALA production eventually .
-
[60]Fullerene Nanoconjugate with 5-Aminolevulinic Acid
- Field : Drug Delivery .
- Application : The 5-aminolevulinic acid (5-ALA) prodrug is widely used in clinical applications, primarily for skin cancer treatments and to visualize brain tumors in neurosurgery .
- Methods : Efficient nanovehicles are needed due to the unfavorable pharmacological properties of 5-ALA, especially low lipophilicity . For this purpose, two novel water-soluble fullerene nanomaterials containing 5-ALA and D-glucuronic acid components were synthesized .
- Results : The cellular response to the [60]fullerene conjugates resulted in increased levels of ABCG2 and PEPT-1 genes .
Eigenschaften
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAIXIPOVUMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364928 | |
| Record name | 5-phthalimidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phthalimidopentanoic acid | |
CAS RN |
1147-76-8 | |
| Record name | 5-phthalimidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



